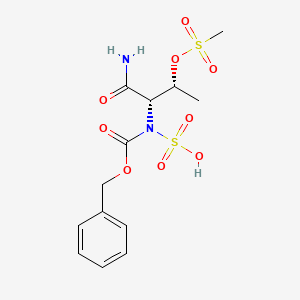
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is a compound that plays a significant role in organic synthesisThe compound has a molecular formula of C13H18N2O9S2 and a molecular weight of 410.42.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate typically involves multiple steps. One common method includes the protection of the amino group of L-threonine, followed by the introduction of the sulfonyl and benzyloxycarbonyl groups. The final step involves the formation of the methanesulfonate ester. The reaction conditions often require the use of solvents such as chloroform and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group, resulting in the formation of simpler amides.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the modification of peptides and proteins, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate exerts its effects involves the interaction with specific molecular targets. The sulfonyl and benzyloxycarbonyl groups can interact with enzymes and other proteins, leading to inhibition or modification of their activity. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
- N-Sulfonyl N-Benzyloxycarbonyl L-Serine Amide O-Methanesulfonate
- N-Sulfonyl N-Benzyloxycarbonyl L-Valine Amide O-Methanesulfonate
- N-Sulfonyl N-Benzyloxycarbonyl L-Isoleucine Amide O-Methanesulfonate
Uniqueness
N-Sulfonyl N-Benzyloxycarbonyl L-Threonine Amide O-Methanesulfonate is unique due to the presence of the threonine moiety, which provides specific stereochemistry and functional groups that can participate in diverse chemical reactions. This uniqueness makes it a valuable compound in the synthesis of complex molecules and the study of biochemical processes.
属性
分子式 |
C13H18N2O9S2 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
[(2S,3R)-1-amino-3-methylsulfonyloxy-1-oxobutan-2-yl]-phenylmethoxycarbonylsulfamic acid |
InChI |
InChI=1S/C13H18N2O9S2/c1-9(24-25(2,18)19)11(12(14)16)15(26(20,21)22)13(17)23-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,20,21,22)/t9-,11+/m1/s1 |
InChI 键 |
PNCURCASEQXCHK-KOLCDFICSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N)N(C(=O)OCC1=CC=CC=C1)S(=O)(=O)O)OS(=O)(=O)C |
规范 SMILES |
CC(C(C(=O)N)N(C(=O)OCC1=CC=CC=C1)S(=O)(=O)O)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
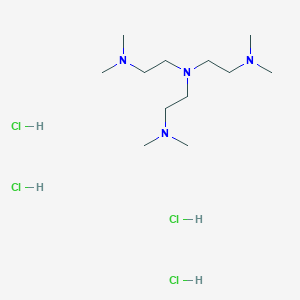

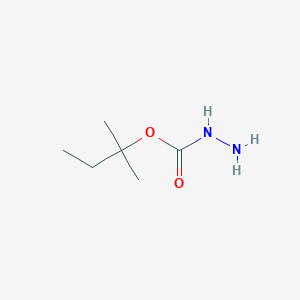
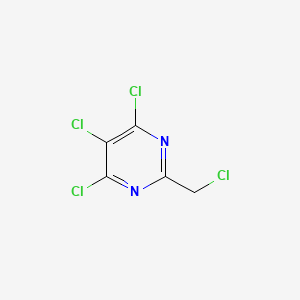

![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
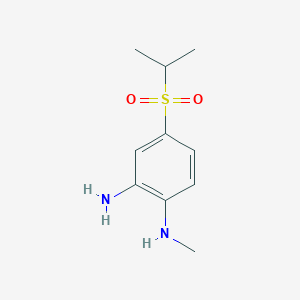
![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)

